

# Application Notes and Protocols: Disulfuric Acid in Friedel-Crafts Acylation Reactions

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## Compound of Interest

Compound Name: Disulfuric acid

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## Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials. The reaction typically employs a strong Lewis acid or a Brønsted acid to generate a highly reactive acylium ion from an acylating agent, such as a carboxylic acid, acid anhydride, or acyl chloride.

While Lewis acids like aluminum chloride ( $\text{AlCl}_3$ ) are most commonly used, strong Brønsted acids can also effectively catalyze Friedel-Crafts acylations. **Disulfuric acid** ( $\text{H}_2\text{S}_2\text{O}_7$ ), also known as pyrosulfuric acid or oleum, is a very strong Brønsted acid that can be utilized for this purpose. It is a solution of sulfur trioxide ( $\text{SO}_3$ ) in sulfuric acid ( $\text{H}_2\text{SO}_4$ ). The high acidity of **disulfuric acid** facilitates the generation of the electrophilic acylium ion, which is the key reactive intermediate in the acylation process.

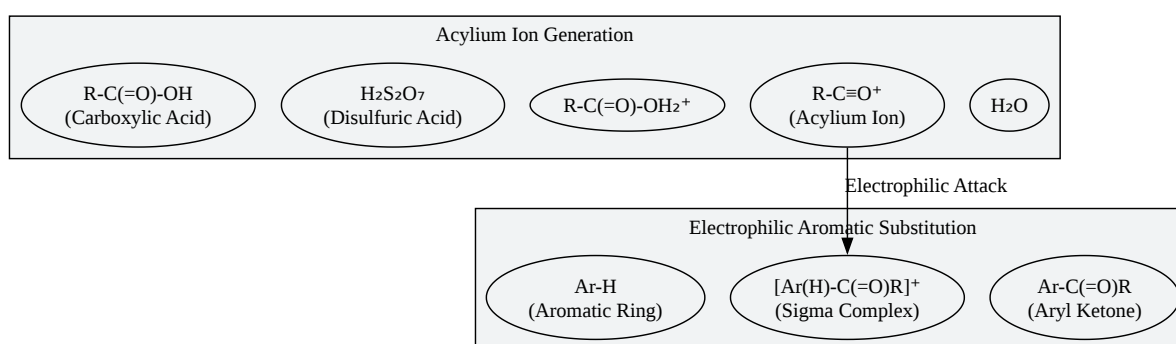
These application notes provide a comprehensive overview of the use of strong Brønsted acids, with a focus on the role of **disulfuric acid**, in Friedel-Crafts acylation reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to assist researchers in the successful application of this methodology.

## Mechanism of Acylation using Disulfuric Acid

The mechanism of Friedel-Crafts acylation catalyzed by **disulfuric acid** involves the in-situ generation of an acylium ion from a carboxylic acid or its derivative. The strong acidic environment protonates the acylating agent, leading to the formation of the highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

The key steps are:

- **Generation of the Acylium Ion:** The carboxylic acid or anhydride is protonated by the strong acid, followed by the loss of a water molecule (from a carboxylic acid) or a carboxylate group (from an anhydride) to form the resonance-stabilized acylium ion.
- **Electrophilic Aromatic Substitution:** The acylium ion acts as a potent electrophile and is attacked by the  $\pi$ -electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
- **Deprotonation:** A weak base, such as the bisulfate ion ( $\text{HSO}_4^-$ ), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final acylated product.



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## Applications in Synthesis

Strong Brønsted acids like **disulfuric acid** are particularly useful in specific synthetic scenarios:

- **Intramolecular Acylations:** They are highly effective for intramolecular reactions to form cyclic ketones, such as in the synthesis of tetralones and indanones, which are important scaffolds in medicinal chemistry.<sup>[1]</sup>
- **Acylation of Moderately Activated Rings:** While highly activated aromatic rings can be acylated with milder catalysts, strong acids are often necessary for less reactive substrates.
- **Alternative to Lewis Acids:** In cases where Lewis acids may lead to undesired side reactions or complexation with products, strong Brønsted acids offer a viable alternative.

## Quantitative Data Summary

While specific quantitative data for Friedel-Crafts acylation using **disulfuric acid** is not extensively reported in readily available literature, the following tables provide representative data for acylations under various conditions to allow for comparison.

Table 1: Intermolecular Friedel-Crafts Acylation of Various Aromatic Compounds

Aromatic Substrate	Acylating Agent	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)
Anisole	Acetic Anhydride	AlCl <sub>3</sub>	Dichloromethane	Reflux	2	85.7[2]
Toluene	Acetyl Chloride	AlCl <sub>3</sub>	Dichloromethane	0 - RT	1.5	~70-80
Benzene	Benzoyl Chloride	AlCl <sub>3</sub>	None	100	1	90
Naphthalene	Acetyl Chloride	AlCl <sub>3</sub>	Nitrobenzene	25	0.5	95
Ferrocene	Acetic Anhydride	H <sub>3</sub> PO <sub>4</sub>	None	100	0.2	80

Table 2: Intramolecular Friedel-Crafts Acylation for the Synthesis of Cyclic Ketones

Substrate	Catalyst	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)
3-Phenylpropionic acid	Polyphosphoric Acid (PPA)	None	100	0.5	α-Tetralone	90
4-Phenylbutanoic acid	AlCl <sub>3</sub>	Dichloromethane	RT	2	4-Phenyl-2-butanone	85
3-Phenylpropionic acid	H <sub>2</sub> SO <sub>4</sub>	None	100	1	α-Tetralone	High
γ-Phenylbutyric acid	Eaton's Reagent	None	RT	1	α-Tetralone	95

## Experimental Protocols

Due to the limited availability of specific protocols for Friedel-Crafts acylation using **disulfuric acid** in the searched literature, the following section provides a representative protocol for an intramolecular acylation using concentrated sulfuric acid, a strong Brønsted acid with similar reactivity. This protocol can be adapted for use with **disulfuric acid** with appropriate safety precautions and optimization.

### Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid to $\alpha$ -Tetralone using Concentrated Sulfuric Acid

This protocol describes the synthesis of  $\alpha$ -tetralone, a valuable intermediate, via the intramolecular cyclization of 3-phenylpropanoic acid.

#### Materials:

- 3-Phenylpropanoic acid
- Concentrated sulfuric acid (98%)
- Ice-water bath
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Diethyl ether ( $\text{Et}_2\text{O}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 3-phenylpropanoic acid (1 equivalent).
- **Addition of Sulfuric Acid:** Carefully and slowly add concentrated sulfuric acid (approximately 10 equivalents by weight) to the flask while cooling in an ice-water bath to control the exothermic reaction.
- **Reaction:** Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring. This will quench the reaction and precipitate the product.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid - CAUTION: CO<sub>2</sub> evolution), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude  $\alpha$ -tetralone.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel.

#### Safety Precautions:

- Concentrated sulfuric acid and **disulfuric acid** are extremely corrosive and will cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- The reaction should be performed in a well-ventilated fume hood.
- The addition of the reaction mixture to ice is highly exothermic and should be done slowly and with caution.

## Visualizations

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## Conclusion

**Disulfuric acid** and other strong Brønsted acids serve as effective promoters for Friedel-Crafts acylation reactions, particularly for intramolecular cyclizations. While detailed literature on the specific use of **disulfuric acid** is sparse, the principles of acylium ion generation and electrophilic aromatic substitution are well-established. The provided protocols and data, though based on related strong acids, offer a solid foundation for researchers to develop and optimize their own acylation reactions. As with any reaction involving highly corrosive and reactive reagents, careful planning and adherence to safety protocols are paramount for successful and safe execution.

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